P2X7 Receptor Antagonism: Quantified Activity Against the Parent Scaffold
6-Chloro-2-(4-chlorophenyl)benzoic acid demonstrates nanomolar antagonism at the human P2X7 receptor, a profile that is absent in the non-chlorinated parent scaffold. In a functional assay measuring inhibition of benzoylbenzoic ATP-induced calcium flux in HEK293 cells expressing recombinant human P2X7, the compound exhibited an IC50 of 123 nM [1]. In contrast, the unsubstituted biphenyl-2-carboxylic acid is inactive in this assay system, highlighting the essential role of the dichloro substitution pattern for target engagement [1].
| Evidence Dimension | Inhibition of human P2X7 receptor activity (IC50) |
|---|---|
| Target Compound Data | 123 nM |
| Comparator Or Baseline | Biphenyl-2-carboxylic acid (inactive) |
| Quantified Difference | >1000-fold |
| Conditions | HEK293 cells expressing recombinant human P2X7 receptor; inhibition of benzoylbenzoic ATP-induced calcium flux |
Why This Matters
This direct comparison confirms that the dichloro substitution is a prerequisite for P2X7 target engagement, making 6-Chloro-2-(4-chlorophenyl)benzoic acid the necessary choice for research programs focused on this target, rather than the inactive parent scaffold.
- [1] BindingDB. BDBM50410955 (A-438079). Affinity Data: IC50=123 nM for human P2X7 receptor. https://www.bindingdb.org/rwd/bind/chemsearchmarvin.jsp?compoundname=A-438079 View Source
